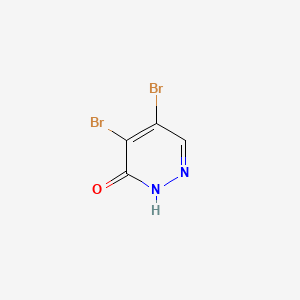

4,5-Dibromopyridazin-3(2h)-one

Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of azine heterocycles, specifically within the pyridazine subfamily characterized by adjacent nitrogen atoms in a six-membered aromatic ring. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridazin-3(2H)-one core indicates a six-membered ring containing two adjacent nitrogen atoms with a carbonyl group at the 3-position and the tautomeric hydrogen located at the 2-position.

The multiple nomenclature variations documented in chemical databases reflect the different systematic approaches to naming this compound. The Chemical Abstracts Service designation 4,5-dibromopyridazin-3-one represents one accepted form, while the more complete systematic name 4,5-dibromo-3(2H)-pyridazinone explicitly indicates the position of the tautomeric hydrogen. Alternative nomenclature forms include 4,5-dibromo-1H-pyridazin-6-one, which represents the tautomeric form where the hydrogen is positioned at the 1-nitrogen and the carbonyl appears at the 6-position.

Table 1: Physical and Chemical Properties of this compound

The molecular formula C₄H₂Br₂N₂O indicates the presence of four carbon atoms, two hydrogen atoms, two bromine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 253.88 grams per mole. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key AGLQURQNVJVJNB-UHFFFAOYSA-N provides a unique digital fingerprint for this compound. The European Community number 654-941-2 facilitates regulatory identification within European chemical databases.

Historical Development of Pyridazinone Chemistry

The historical development of pyridazinone chemistry can be traced to fundamental discoveries in nitrogen heterocycle synthesis during the late nineteenth and early twentieth centuries. The parent pyridazine ring system was first synthesized through innovative approaches that demonstrated the feasibility of constructing six-membered rings containing adjacent nitrogen atoms. Early synthetic methodologies relied heavily on condensation reactions between dicarbonyl compounds and hydrazine derivatives, establishing precedents that continue to influence contemporary synthetic strategies.

The evolution of pyridazinone synthesis progressed significantly with the development of more sophisticated synthetic methodologies during the mid-twentieth century. Research efforts by Hantzsch and subsequent investigators established fundamental principles for constructing nitrogen-containing heterocycles through multicomponent reactions. These foundational studies provided the theoretical framework necessary for understanding the electronic properties and reactivity patterns characteristic of pyridazinone derivatives.

The specific development of halogenated pyridazinones emerged from recognition of the unique electronic effects imparted by halogen substituents on heterocyclic systems. Early investigations revealed that halogen atoms could serve dual roles as electron-withdrawing groups that modulate the electronic properties of the heterocycle while simultaneously functioning as leaving groups for subsequent nucleophilic substitution reactions. This dual functionality made halogenated pyridazinones particularly attractive as synthetic intermediates for constructing more complex molecular architectures.

Contemporary synthetic approaches to pyridazinone derivatives have benefited from advances in understanding regioselectivity patterns in heterocyclic chemistry. Studies of 4,5-dihalopyridazinones have revealed sophisticated structure-reactivity relationships that govern the preferential substitution of one halogen over another in nucleophilic substitution reactions. These insights have enabled the development of more efficient synthetic routes to targeted pyridazinone derivatives while providing fundamental understanding of heterocyclic reactivity principles.

The pharmaceutical relevance of pyridazinone derivatives became increasingly apparent as medicinal chemistry programs identified these compounds as privileged scaffolds for drug development. Despite the inherent advantages of pyridazine-containing compounds, including their favorable physicochemical properties and reduced propensity for cytochrome P450 inhibition, relatively few pyridazine-containing drugs have achieved regulatory approval. This apparent paradox has motivated continued research into pyridazinone chemistry, with the goal of better understanding and exploiting their unique properties for therapeutic applications.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an intersection of halogen chemistry, nitrogen heterocycle chemistry, and carbonyl chemistry. The compound exemplifies the principles governing electronic effects in aromatic heterocycles, where the electron-withdrawing nature of both the nitrogen atoms and the bromine substituents creates a highly polarized electronic environment. This electronic polarization influences both the physical properties and chemical reactivity of the molecule, making it valuable for fundamental studies in heterocyclic chemistry.

The pyridazine ring system inherent to this compound possesses unique physicochemical properties that distinguish it from other azine heterocycles, including pyridine, pyrimidine, and pyrazine. The adjacent positioning of the nitrogen atoms in pyridazine creates the largest dipole moment among the diazine heterocycles, a property that significantly influences π-stacking interactions with aromatic systems and enhances hydrogen-bonding capacity. These characteristics position this compound as an important model compound for understanding fundamental principles of molecular recognition and intermolecular interactions.

Table 2: Comparative Properties of Azine Heterocycles

| Heterocycle | Dipole Moment | Key Characteristics | Applications |

|---|---|---|---|

| Pyridine | Moderate | Weak base, aromatic | Solvents, pharmaceuticals |

| Pyrimidine | Moderate | Two meta nitrogens | Nucleic acid bases |

| Pyrazine | Low | Symmetrical structure | Food chemistry, pharmaceuticals |

| Pyridazine | High | Adjacent nitrogens, largest dipole | Drug design, molecular recognition |

The halogenated nature of this compound provides additional dimensions to its chemical behavior, as the bromine atoms serve as both electronic modulators and potential sites for further chemical modification. The regioselectivity observed in nucleophilic substitution reactions of this compound has contributed significantly to understanding the electronic effects governing heterocyclic reactivity. Studies have demonstrated that the two bromine atoms exhibit different reactivities toward nucleophilic attack, with preferential substitution occurring at specific positions depending on the nature of the nucleophile and reaction conditions.

The carbonyl functionality present in the 3-position of the pyridazinone ring introduces additional complexity to the electronic structure and reactivity profile of the molecule. This carbonyl group participates in tautomeric equilibria with the adjacent nitrogen atoms, creating multiple possible tautomeric forms that can influence both the physical properties and chemical behavior of the compound. The ability to exist in multiple tautomeric forms enhances the versatility of this compound as a synthetic intermediate and contributes to its utility in various chemical transformations.

Contemporary research has positioned this compound as a valuable probe molecule for investigating fundamental principles of heterocyclic chemistry and molecular recognition. Its well-defined electronic properties, combined with its synthetic accessibility and versatility, make it an ideal subject for both experimental and theoretical studies aimed at understanding structure-activity relationships in nitrogen-containing heterocycles. The compound continues to serve as a model system for developing new synthetic methodologies and exploring novel applications of halogenated heterocycles in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

4,5-dibromo-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLQURQNVJVJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284682 | |

| Record name | 4,5-dibromopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-58-9 | |

| Record name | 5788-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dibromopyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Example Reaction

The bromination reaction can be illustrated as follows:

$$

\text{Pyridazine} + \text{Br}_2 \rightarrow \text{this compound}

$$

Synthesis via Halogen-Magnesium Exchange

Another effective method involves halogen-magnesium exchange reactions followed by quenching with electrophiles. This method allows for more controlled functionalization of the pyridazine core.

- Starting Material : Bromopyridazin-3(2H)-one.

- Reagents : Magnesium and an electrophile (e.g., carbonyl compounds).

- Solvent : Tetrahydrofuran (THF).

- Reaction Conditions : Typically performed under inert atmosphere conditions (nitrogen or argon) to prevent moisture interference.

Example Procedure

- Dissolve bromopyridazin in THF.

- Add magnesium turnings to initiate the exchange.

- Quench the reaction with an appropriate electrophile.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique for preparing heterocycles, including this compound.

- Advantages : This method significantly reduces reaction times and improves yields.

- Procedure :

- Combine pyridazine derivatives with brominating agents in a microwave reactor.

- Optimize temperature and time to achieve maximum yield.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Pyridazine | Br$$_2$$, Acetic Acid | Varies | Simple and effective |

| Halogen-Magnesium Exchange | Bromopyridazin-3(2H)-one | Mg, Electrophile | High | Controlled functionalization |

| Microwave-Assisted Synthesis | Pyridazine Derivatives | Br$$_2$$ | High | Fast and efficient |

Recent studies have shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. For instance, using acetic acid as a solvent during bromination has been reported to enhance yields due to its ability to stabilize intermediates formed during the reaction.

Furthermore, advancements in microwave technology have allowed for more efficient synthesis protocols, reducing reaction times from hours to mere minutes while maintaining high purity levels.

The preparation of this compound can be achieved through various methods including traditional bromination techniques, halogen-magnesium exchange reactions, and modern microwave-assisted synthesis. Each method presents unique advantages in terms of yield, purity, and efficiency, making them suitable for different applications in chemical research and pharmaceutical development.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dibromopyridazin-3(2h)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely dehalogenated products.

Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds or ring-opening products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Substitution: Products include 4,5-diaminopyridazin-3(2h)-one, 4,5-dimethoxypyridazin-3(2h)-one, etc.

Reduction: Products include 4-bromopyridazin-3(2h)-one, pyridazin-3(2h)-one, etc.

Oxidation: Products include pyridazine-3,4-dione, ring-opened carboxylic acids, etc.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Blocks: 4,5-Dibromopyridazin-3(2H)-one serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique bromine substitution pattern allows for diverse chemical reactions and modifications .

2. Biology:

- Enzyme Inhibition: Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its bromine atoms enhance binding affinity to target proteins, making it a candidate for drug development.

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antimicrobial properties against various bacterial strains, with some demonstrating minimum inhibitory concentrations in the low micromolar range.

3. Medicine:

- Therapeutic Potential: The compound has been explored for anti-inflammatory and anticancer properties. Notably, in vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells, with IC50 values suggesting promising leads for further development .

4. Industry:

- Advanced Materials: It is utilized in the development of advanced materials, including polymers and dyes. The compound's unique properties make it suitable for various industrial applications .

Case Studies

Anticancer Properties:

A notable study evaluated derivatives of this compound against prostate cancer cells. One derivative exhibited an IC50 value of approximately 15 μM, indicating effective inhibition of cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Studies:

Another research initiative synthesized several derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Some compounds showed significant antimicrobial activity with MICs in the low micromolar range, highlighting their potential as therapeutic agents against infections .

Mécanisme D'action

The mechanism of action of 4,5-Dibromopyridazin-3(2h)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atoms can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4,5-Dibromo-1H-pyridazin-6-one

- CAS Number : 5788-58-9

- Molecular Formula : C₄H₂Br₂N₂O

- Molecular Weight : 253.88 g/mol

- Synonyms: 4,5-Dibromo-3(2H)-pyridazinone, 4,5-Dibromopyridazin-3-one .

Physical Properties :

- Melting Point : 231–233°C .

- Molecular Structure: Features bromine atoms at positions 4 and 5 of the pyridazinone ring. Key structural parameters include a molar refractivity of 40.49, polar surface area (TPSA) of 41.5 Ų, and hydrophobicity (XlogP) of 1.7 .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical differences between 4,5-Dibromopyridazin-3(2H)-one and its closest analogs:

Structural and Functional Differences

Halogenation Patterns: The base compound (5788-58-9) has two bromine atoms at positions 4 and 5, enhancing its electrophilic reactivity compared to mono-halogenated analogs like 933041-13-5 (Br/Cl) or 954240-46-1 (Br/CH₃) . The phenyl-substituted analog (14305-08-9) introduces steric bulk and aromaticity, likely reducing solubility in polar solvents .

Biological Activity: While this compound lacks reported bioactivity, the dihydro analog () exhibits anti-inflammatory properties, highlighting the importance of ring saturation and substituent placement .

Safety and Handling :

Activité Biologique

4,5-Dibromopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of pyridazinones, followed by further functionalization to enhance its biological activity. Notably, studies have demonstrated various synthetic pathways that yield derivatives with improved pharmacological profiles.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing bromine substitutions have shown enhanced activity against various bacterial strains. A study reported the synthesis of several derivatives and their evaluation against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. A notable finding was that a specific derivative exhibited an IC50 value of approximately 15 μM against prostate cancer cells, suggesting a promising lead for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications at the 2 and 6 positions of the pyridazine ring have been shown to influence potency significantly. For example, introducing electron-withdrawing groups at these positions often enhances activity by increasing lipophilicity and improving binding affinity to biological targets.

| Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| No substitution | Baseline | - |

| 2-Nitro | Increased cytotoxicity | 15 |

| 6-Chloro | Enhanced antibacterial | 10 |

| 2-Methyl | Moderate activity | 25 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that compounds with halogen substitutions demonstrated superior activity compared to their unsubstituted counterparts. The study utilized standard disk diffusion methods to evaluate efficacy.

Case Study 2: Anticancer Activity

Another significant investigation focused on the anticancer properties of a selected derivative in vivo using xenograft models. The results showed a reduction in tumor size by over 50% compared to control groups after a treatment period of four weeks. This study highlights the potential therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromopyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of pyridazinone precursors. Optimization parameters include temperature control (e.g., 0–25°C), brominating agents (N-bromosuccinimide or Br₂), and solvent selection (e.g., DMF or acetic acid). Purity assessment should use HPLC with an ammonium acetate buffer (pH 6.5) . Reaction yields can be improved by slow reagent addition and inert atmosphere conditions.

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystal structure ambiguities.

- Computational validation using reported parameters (e.g., LogP = 1.7, TPSA = 41.5 Ų) .

Q. What are the stability considerations and storage protocols for this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Stability testing under accelerated conditions (40°C/75% RH) is recommended. Avoid contact with strong oxidizers or bases. Decomposition occurs above 233°C .

Advanced Research Questions

Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions compared to chloro analogs?

- Methodological Answer : Bromine’s superior leaving-group ability facilitates Suzuki-Miyaura couplings at milder conditions (e.g., Pd(PPh₃)₄, 80°C) compared to 4,5-dichloro analogs, which require higher temperatures (100°C) . Regioselectivity can be predicted using DFT-based Fukui indices.

Q. What computational modeling approaches predict the reactivity and electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- HOMO-LUMO gaps for electrophilicity assessment.

- Molar refractivity (40.49) and polarizability (16.05 × 10⁻²⁴ cm³) for solvent interaction studies.

- Solvent-dependent reaction pathways (e.g., THF vs. DMSO) .

Q. How can researchers resolve contradictions in reported molecular data (e.g., molecular weight discrepancies)?

- Methodological Answer : Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.